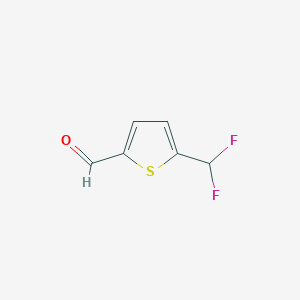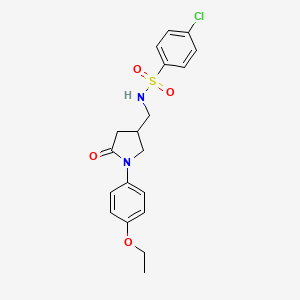![molecular formula C23H24ClN3O B2788878 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone CAS No. 2034420-50-1](/img/structure/B2788878.png)
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone” is a complex organic molecule. It contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound. This moiety is fused to a pyrrolidine ring, a type of cyclic amine, and is also connected to a cyclopentyl ring via a methanone group .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the presence of the carbonyl group can be confirmed by a sharp peak in the IR spectrum around 1660 cm−1 . The structure can further be confirmed using 1H and 13C NMR spectroscopy .Chemical Reactions Analysis
The compound, due to the presence of various functional groups, can undergo a variety of chemical reactions. For instance, the benzimidazole moiety can participate in various types of reactions such as electrophilic substitution, nucleophilic substitution, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure. For instance, the presence of the benzimidazole moiety suggests that the compound might exhibit both acidic and basic properties . The exact properties would need to be determined experimentally.Aplicaciones Científicas De Investigación
Antitumor Activity
Imidazole derivatives have garnered attention for their potential antitumor properties. Researchers have synthesized compounds similar to our target molecule and evaluated their effects on cancer cell lines. These studies explore the compound’s ability to inhibit tumor growth and metastasis . Further investigations could focus on optimizing its antitumor activity and understanding its mechanism of action.
Antiproliferative Effects
The compound’s structure suggests that it may interfere with cellular processes related to proliferation. Investigating its impact on cell division and growth could reveal valuable insights for cancer therapy. Researchers have already explored related conjugates and their antiproliferative activity against human cancer cell lines .
Drug Delivery Systems
The compound’s structural features make it an interesting candidate for drug delivery systems. Researchers could explore its use as a carrier for targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects.
Mecanismo De Acción
Target of Action
Compounds containing the imidazole moiety, such as this one, are known to have a broad range of biological activities . They can interact with various targets, including enzymes and receptors, leading to different therapeutic effects .
Mode of Action
It’s known that imidazole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions depend on the structure of the compound and the nature of the target .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . The affected pathways and their downstream effects would depend on the specific targets of the compound .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of the compound would depend on its specific structure and the organism in which it is administered .
Result of Action
Imidazole derivatives are known to have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects would depend on the compound’s mode of action and the biochemical pathways it affects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives
Propiedades
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-[1-(4-chlorophenyl)cyclopentyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O/c24-18-9-7-17(8-10-18)23(12-3-4-13-23)22(28)26-14-11-19(15-26)27-16-25-20-5-1-2-6-21(20)27/h1-2,5-10,16,19H,3-4,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLUKYVPNLXLCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(C3)N4C=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-methylacetamide](/img/structure/B2788796.png)
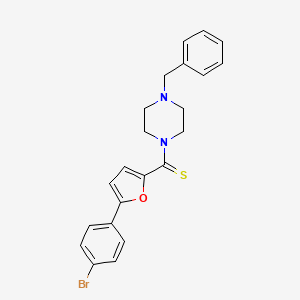
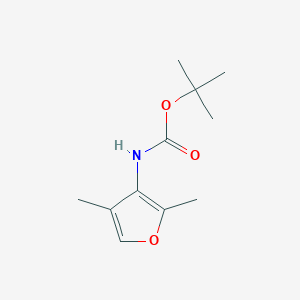
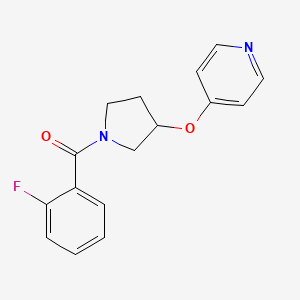
![(1H-indol-2-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2788802.png)
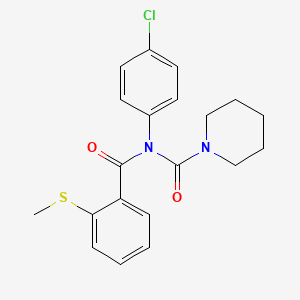

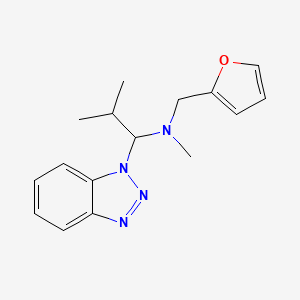
![9-(4-chlorophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2788809.png)


